molecular formula C7H11ClN4 B2669281 (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride CAS No. 2490322-62-6

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride

Cat. No.: B2669281
CAS No.: 2490322-62-6
M. Wt: 186.64
InChI Key: LSTFYQWNROYGCA-NUBCRITNSA-N
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Description

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is a derivative of pteridine, a bicyclic heterocycle that plays a crucial role in biological systems. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of 7-methylpteridine under specific conditions to yield the tetrahydropteridine derivative. The reaction is usually carried out in the presence of a palladium catalyst and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is then purified and converted to its hydrochloride salt form through acid-base reactions.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pteridine derivatives.

    Reduction: Further reduction can lead to fully saturated pteridine compounds.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various pteridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex pteridine derivatives.

    Biology: Studied for its role in enzymatic reactions and as a cofactor in various biological processes.

    Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in enzymatic reactions, facilitating the conversion of substrates to products. The molecular targets include various enzymes involved in metabolic pathways, and the compound influences these pathways by stabilizing transition states and enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    7-Methylpteridine: The precursor to (7R)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride.

    Tetrahydropteridine: A fully reduced form of pteridine.

    Pteridine: The parent compound of the pteridine family.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

(7R)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTFYQWNROYGCA-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CN=CN=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC2=CN=CN=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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